Methyl 4-bromobenzo[d]thiazole-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromobenzo[d]thiazole-7-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom at the 4th position and a carboxylate group at the 7th position on the benzo[d]thiazole ring. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Methyl 4-bromobenzo[d]thiazole-7-carboxylate is a derivative of thiazole, a heterocyclic compound . Thiazole derivatives have been found to exhibit a wide range of biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various physiological changes . The specific interactions and resulting changes caused by this compound remain to be elucidated.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities
Result of Action
Thiazole derivatives are known to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromobenzo[d]thiazole-7-carboxylate typically involves the bromination of benzo[d]thiazole followed by esterification. One common method includes the reaction of 4,7-dibromobenzo[d]thiazole with methanol in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromobenzo[d]thiazole-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thioethers.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Esterification and Hydrolysis: Acidic or basic conditions are used, with catalysts like sulfuric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers.
Hydrolysis: Formation of benzo[d]thiazole-7-carboxylic acid.
Scientific Research Applications
Methyl 4-bromobenzo[d]thiazole-7-carboxylate is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-1,3-benzothiazole-7-carboxylate: Similar structure but different substitution pattern.
2-(3-amino-3-deoxy-b-d xylofuranosyl) thiazole-4-carboxamide: A tiazofurin analog with different functional groups.
Uniqueness
Methyl 4-bromobenzo[d]thiazole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and ester group make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
methyl 4-bromo-1,3-benzothiazole-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)5-2-3-6(10)7-8(5)14-4-11-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIJVRYPFNJDPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)Br)N=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.